molecular formula C16H16INO3S B4342134 methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate

methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate

Cat. No.: B4342134
M. Wt: 429.3 g/mol
InChI Key: NYQUHJKMBBDSBJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a propyl group, an iodinated benzoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the iodinated benzoyl precursor. One common method involves the iodination of benzoic acid derivatives, followed by coupling with an amine to form the benzoylamine intermediate. This intermediate is then reacted with a thiophene derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The iodinated benzoyl group can be reduced to the corresponding benzyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodinated benzoyl group can enhance its binding affinity and specificity for certain targets, while the thiophene ring can contribute to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate
  • Methyl 2-[(3-bromobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
  • Methyl 2-[(3-chlorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The propyl group on the thiophene ring also imparts distinct steric and electronic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[(3-iodobenzoyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3S/c1-3-5-12-9-13(16(20)21-2)15(22-12)18-14(19)10-6-4-7-11(17)8-10/h4,6-9H,3,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQUHJKMBBDSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(3-iodobenzoyl)amino]-5-propyl-3-thiophenecarboxylate

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